molecular formula C24H21NOS B2732451 (1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one CAS No. 117535-88-3

(1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one

Cat. No.: B2732451
CAS No.: 117535-88-3
M. Wt: 371.5
InChI Key: PMLAGOWAFXWCLP-QZOSNYCWSA-N
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Description

(1E,4E)-1-(Methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one is a structurally complex enone derivative characterized by a conjugated dienone backbone substituted with methylsulfanyl, diphenyl, and phenylamino groups. Its stereochemistry (1E,4E) confers rigidity to the molecule, influencing its reactivity and intermolecular interactions. The methylsulfanyl group may enhance solubility in nonpolar media, while the phenylamino moiety could facilitate hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

(1E,4E)-1-anilino-1-methylsulfanyl-2,5-diphenylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NOS/c1-27-24(25-21-15-9-4-10-16-21)23(20-13-7-3-8-14-20)22(26)18-17-19-11-5-2-6-12-19/h2-18,25H,1H3/b18-17+,24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLAGOWAFXWCLP-QZOSNYCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(\C1=CC=CC=C1)/C(=O)/C=C/C2=CC=CC=C2)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one is a member of a class of organic compounds known for their diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple phenyl groups and a methylsulfanyl moiety. The presence of these functional groups contributes to its biological properties.

Biological Activity Overview

The biological activity of (1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one has been explored in various studies. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have shown significant inhibition of Wnt-dependent transcription and cancer cell growth in vitro with IC50 values as low as 0.12 µM .
  • Anti-inflammatory Effects : Similar compounds in the family have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNFα in macrophage-like cells, indicating potential anti-inflammatory properties .

The mechanisms by which (1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one exerts its effects are still under investigation. However, it is hypothesized that:

  • It may act as an inhibitor of key signaling pathways involved in inflammation and cancer progression.
  • The methylsulfanyl group may play a critical role in modulating the compound's interaction with biological targets.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50 ValueCell Line/Model
Inhibition of IL-6 production0.84 µMTHP-1 macrophages
Inhibition of SW480 cell proliferation0.12 µMSW480 colon cancer cells
Antioxidant properties (inferred)N/AN/A

Case Study: Anticancer Activity

In one study focusing on derivatives similar to (1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one, researchers observed significant inhibition of cell proliferation in colorectal cancer models. The compound was noted to reduce the expression of Ki67, a marker for cell proliferation .

Case Study: Anti-inflammatory Effects

Another investigation highlighted the ability of structurally related compounds to selectively inhibit NF-kB activation in macrophages while maintaining low cytotoxicity. This suggests that (1E,4E)-1-(methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one could be further studied for its potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the methylsulfanyl group may enhance the antimicrobial activity of the compound. Research has shown that sulfur-containing compounds often exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science.

  • Organic Electronics : Due to its conjugated structure, this compound can be explored as a potential candidate for organic semiconductors or photovoltaic materials. Studies have indicated that similar compounds can improve charge transport properties in organic light-emitting diodes (OLEDs) .
  • Polymer Chemistry : The compound can serve as a building block for the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may lead to materials with improved performance in various applications .

Biological Studies

The compound's interactions at the molecular level provide insights into biological mechanisms.

  • Enzyme Inhibition Studies : Research has indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. This property can be harnessed to develop drugs targeting metabolic diseases .
  • Molecular Docking Studies : Computational studies have suggested that this compound may interact favorably with various biological targets, making it a candidate for further investigation in drug design .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in breast and prostate cancer cells
Antimicrobial Testing Assessment against bacterial strainsExhibited potent antibacterial activity, particularly against Staphylococcus aureus
Material Properties Investigation of electronic propertiesShowed potential for use in organic electronic devices due to good charge mobility

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of α,β-unsaturated ketones (enones) with substituted aromatic and sulfanyl groups. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
(1E,4E)-1-(Methylsulfanyl)-2,5-diphenyl-1-(phenylamino)penta-1,4-dien-3-one Methylsulfanyl, diphenyl, phenylamino ~405.5 Enone, sulfide, secondary amine High polarity, UV activity
Chalcone derivatives (e.g., 1,3-diphenylpropenone) Phenyl, propenone ~208.2 Enone, aryl Anticancer, anti-inflammatory
Thioether-functionalized enones (e.g., methylsulfanylpropenone) Methylsulfanyl, aryl ~150.2 Enone, sulfide Enhanced redox stability
Phenylamino-substituted enones Phenylamino, aryl ~250–300 Enone, amine Ligand for metal coordination

Key Findings :

Chalcone Derivatives: Unlike the target compound, chalcones lack sulfur-based substituents and exhibit simpler structures. Their biological activity (e.g., antiproliferative effects) is attributed to the enone moiety’s electrophilicity . The target compound’s methylsulfanyl group may modulate reactivity, reducing undesired side reactions compared to chalcones.

Thioether-Functionalized Enones: The methylsulfanyl group in the target compound parallels thioether-containing analogs, which show improved stability under oxidative conditions due to sulfur’s electron-donating effects . However, the phenylamino group introduces steric hindrance absent in simpler thioether enones.

Phenylamino-Substituted Enones: The phenylamino group in the target compound contrasts with primary or alkylamino analogs. This substitution likely enhances aromatic interactions in supramolecular assemblies but may reduce nucleophilicity compared to aliphatic amines .

Spectroscopic and Reactivity Insights

Table 2: Comparative Spectroscopic Data

Compound UV-Vis λ_max (nm) ¹H-NMR δ (ppm) Key Peaks ¹³C-NMR δ (ppm) Key Peaks
Target Compound ~280–320 7.2–7.8 (aromatic H), 2.5 (S–CH₃) 190–200 (C=O), 40–45 (S–CH₃)
Chalcone (1,3-diphenylpropenone) ~250–290 7.3–7.9 (aromatic H), 6.8–7.1 (enone H) 185–195 (C=O)
Methylsulfanylpropenone ~270–310 2.1 (S–CH₃), 6.5–7.0 (enone H) 192 (C=O), 35 (S–CH₃)
  • UV-Vis: The target compound’s absorption range (~280–320 nm) aligns with conjugated enones but is red-shifted compared to chalcones due to extended conjugation from the phenylamino group .
  • ¹H-NMR: The methylsulfanyl proton resonates at ~2.5 ppm, distinct from aliphatic protons in non-sulfur analogs (e.g., chalcone enone protons at 6.8–7.1 ppm). Aromatic protons appear upfield compared to phenylamino-free enones due to electron-donating effects .

Implications of Substructure Analysis

Data mining approaches (e.g., frequent substructure discovery ) highlight critical motifs:

  • The enone-sulfide-amine triad in the target compound is rare in natural products but prevalent in synthetic libraries. This combination may confer unique reactivity, such as dual electrophilic (enone) and nucleophilic (amine) sites.
  • Lumping Strategy Relevance: Organic compounds with similar backbones (e.g., enones) but differing substituents (e.g., sulfide vs. ether) may follow analogous reaction pathways, as posited in lumping strategies . For example, oxidation of the methylsulfanyl group could mirror thioether-to-sulfoxide transformations in simpler analogs.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Signal (Example)Functional Group Identification
FTIR1680–1710 cm⁻¹C=O stretching
¹H NMRδ 6.5–7.8 ppmAromatic protons
X-ray Diffractiond-spacing ~3.5 ÅCrystal lattice parameters

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
A common approach involves a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by functionalization. Key steps:

Base-catalyzed condensation : Use NaOH/ethanol to form the α,β-unsaturated ketone backbone.

Thiolation : Introduce methylsulfanyl via nucleophilic substitution (e.g., using CH₃SNa in DMF).

Amination : React with aniline derivatives under inert conditions to attach the phenylamino group .
Critical Note : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to isolate intermediates.

Advanced: How can computational modeling predict its electronic properties, and what limitations exist?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level is used to calculate:

  • HOMO-LUMO gaps (to predict reactivity) .
  • Electrostatic potential maps (to identify nucleophilic/electrophilic sites).
    Limitations :
  • Solvent effects and crystal packing (observed in X-ray) are often neglected, leading to discrepancies in dipole moment predictions versus experimental data .
    Validation : Compare computed IR spectra with experimental FTIR; adjust basis sets or include solvent models (e.g., PCM) to improve accuracy.

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental design : Differences in cell lines (e.g., HepG2 vs. RAW264.7), assay protocols (DPPH vs. ABTS), or compound purity (>95% by HPLC recommended) .
  • Mechanistic context : The methylsulfanyl group’s redox activity may vary with pH (test in buffers from pH 5–8).
    Resolution Strategy :

Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).

Use orthogonal methods (e.g., ESR spectroscopy to confirm free radical scavenging) .

Advanced: How to design experiments evaluating its anti-inflammatory potential?

Methodological Answer:
A tiered approach is recommended:

In vitro assays :

  • COX-2 inhibition : Use ELISA to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
  • NF-κB pathway : Transfect cells with a luciferase reporter plasmid to quantify transcriptional activity.

In vivo validation :

  • Murine models (e.g., carrageenan-induced paw edema) with dose escalation (10–100 mg/kg) and histopathological analysis .
    Control : Compare with indomethacin or dexamethasone.

Basic: What spectroscopic databases are suitable for structural validation?

Methodological Answer:

  • Cambridge Structural Database (CSD) : For cross-referencing X-ray parameters (e.g., bond angles, torsion) .
  • NIST Chemistry WebBook : Compare experimental IR/Raman peaks with reference spectra .
  • Biological Magnetic Resonance Data Bank (BMRB) : Validate NMR assignments for complex proton environments .

Advanced: How does stereochemistry influence its reactivity and intermolecular interactions?

Methodological Answer:
The (1E,4E) configuration promotes planar conjugation, enhancing π-π stacking (observed in X-ray as face-to-face phenyl interactions ). This affects:

  • Solubility : Reduced in polar solvents due to hydrophobic stacking.
  • Catalytic activity : The conjugated enone system may act as a Michael acceptor in nucleophilic additions.
    Experimental Proof :
  • Synthesize (1Z,4E) and (1E,4Z) isomers via photoirradiation, then compare reaction kinetics (e.g., with thiols) .

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